1-N-(oxan-4-yl)benzene-1,4-diamine

Description

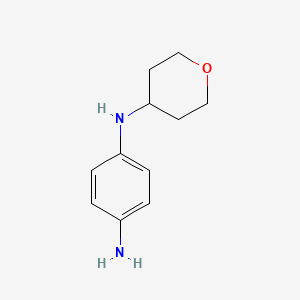

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-N-(oxan-4-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXWFTJLCSYUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 N Oxan 4 Yl Benzene 1,4 Diamine and Analogs

Direct Amination Approaches

Direct amination methods are fundamental in constructing the core diamine structure and introducing the desired N-alkyl or N-aryl substituents. These can be achieved by forming the aromatic C–N bond on a precursor ring or by alkylating an existing amino group.

Amination of Substituted Benzenoid Precursors

The synthesis of the benzene-1,4-diamine core often begins with appropriately substituted benzene (B151609) rings. One common strategy is the direct nucleophilic aromatic substitution of aryl halides, particularly those activated by electron-withdrawing groups, with ammonia or an ammonia surrogate. nih.gov However, these reactions can require high temperatures and pressures. nih.gov Another approach involves the amination of phenols. organic-chemistry.org For instance, substituted hydroquinones can be converted to p-phenylenediamines at elevated temperatures and pressures in the presence of an aminating agent and an acidic alumina catalyst.

A significant advancement in this area is the development of methods for the direct amination of arylboronic acids. These reactions can proceed without a transition metal catalyst, offering a milder alternative to traditional methods. nih.govscispace.com For example, the use of specific aminating agents allows for the conversion of arylboronic acids to primary arylamines in good yields, tolerating various functional groups that might be incompatible with harsher, metal-catalyzed conditions. nih.gov

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly effective and widely used method for the N-alkylation of amines and is the most direct route to synthesize 1-N-(oxan-4-yl)benzene-1,4-diamine from p-phenylenediamine (B122844). organic-chemistry.orgsemanticscholar.org This reaction involves the condensation of a primary amine (p-phenylenediamine) with a ketone (oxan-4-one) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. purdue.edu The process is often performed in a one-pot manner. nih.govorganic-chemistry.org

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent favored for its tolerance of a wide range of functional groups. purdue.edu Other common reductants include sodium cyanoborohydride, borane-pyridine complex, and catalytic hydrogenation. semanticscholar.org The choice of solvent and catalyst can be optimized to achieve high yields. For instance, a patent describes a process for synthesizing 2-methoxymethyl-1,4-benzenediamine derivatives that includes a reductive amination step. researchgate.net

| Reducing Agent | Catalyst/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Acetic Acid (often) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, high chemoselectivity, widely applicable. | purdue.edu |

| Sodium Cyanoborohydride (NaBH3CN) | Acidic pH | Methanol (MeOH) | Effective, but requires pH control and generates toxic cyanide waste. | organic-chemistry.org |

| Borane-Pyridine | None | Various | Inexpensive and readily available alternative to cyanoborohydrides. | semanticscholar.org |

| H2 Gas | Pd/C, PtO2, Raney Ni | Ethanol, Methanol | Clean, high-yielding, but requires specialized pressure equipment. | organic-chemistry.org |

| Ammonia Borane (BH3-NH3) | Titanium(IV) fluoride (TiF4) | Various | Facilitates one-pot reductive alkylation of amines with carboxylic acids. | nih.govrsc.org |

Multicomponent Coupling Reactions in Diamine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. While not as common for the direct synthesis of simple diamines, MCRs can be employed to construct highly substituted benzene derivatives. nih.gov For example, a three-component coupling of Fischer carbene complexes, enyne aldehyde hydrazones, and electron-deficient alkynes can lead to substituted benzoate derivatives. nih.gov Such strategies could potentially be adapted to incorporate nitrogen-containing functionalities, leading to complex diamine analogs in a highly convergent manner.

Catalytic Synthesis Routes

Catalysis provides powerful and versatile tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of this compound and its analogs. Both transition metals and, more recently, organocatalysts have been successfully employed.

Transition Metal-Catalyzed Processes for C–N Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most important methods for forming aryl C–N bonds. beilstein-journals.orgnih.gov

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides or triflates with a vast array of amines. beilstein-journals.orgmit.eduacs.org This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, t-BuXPhos) and a base such as sodium tert-butoxide or cesium carbonate. acs.orgrsc.org This methodology could be applied to synthesize the benzene-1,4-diamine core by reacting a dihalo-benzene with ammonia or a protected amine, or to directly couple p-phenylenediamine with a suitable precursor. nih.gov

Copper-Catalyzed Amination: Copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, are valuable alternatives to palladium-based systems. nih.govnih.govresearchgate.net The development of diamine-based ligands has allowed these reactions to proceed under milder conditions with catalytic amounts of copper. nih.govresearchgate.netresearchgate.net These methods are effective for coupling aryl halides with various nitrogen nucleophiles, including azoles and aliphatic amines. nih.gov Copper-catalyzed systems are often lower in cost than their palladium counterparts. beilstein-journals.org

| Reaction Name | Metal Catalyst | Typical Ligands | Aryl Substrate | Amine Substrate | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Bulky Phosphines (XPhos, DPEphos) | Aryl Halides (Cl, Br, I), Triflates | Primary/Secondary Amines, Anilines | mit.edu |

| Ullmann Condensation | Copper (e.g., CuI, Cu(OAc)2) | Diamines, Phenanthrolines, Amino Acids | Aryl Halides (I, Br) | Amides, N-Heterocycles, Amines | nih.govnih.gov |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)2) | Pyridine, Diamines (often stoichiometric Cu) | Arylboronic Acids | Amines, Amides, N-Heterocycles | beilstein-journals.org |

Organocatalytic and Metal-Free Synthetic Methodologies

In recent years, there has been a significant shift towards developing more sustainable synthetic methods that avoid the use of heavy metals.

Metal-Free Amination: Several transition-metal-free methods for C–N bond formation have been developed. These include the direct amination of arylboronic acids and their derivatives using hydroxylamine or azide-based reagents. researchgate.netorganic-chemistry.org These reactions offer mild conditions and operational simplicity, providing a valuable route to various aromatic amines without the need for a metal catalyst. nih.govorganic-chemistry.orgscispace.com

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While often applied to asymmetric synthesis, the principles can be used for various transformations. For instance, bifunctional organocatalysts based on chiral diamine scaffolds, such as (1R,2R)-cyclohexane-1,2-diamine, have been developed for reactions like Michael additions. mdpi.comresearchgate.net The stereocontrolled synthesis of vicinal (1,2-) diamines has been achieved through organocatalytic asymmetric Mannich reactions, demonstrating the power of this approach in C–C and C–N bond formation to construct diamine frameworks. acs.org Although these examples typically produce 1,2-diamines, the underlying principles of activating substrates through non-covalent interactions represent a growing field in amine synthesis.

Continuous Flow Chemistry Applications in Substituted Amine Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of substituted amines, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.net The application of flow chemistry to the production of N-substituted p-phenylenediamines, while not extensively documented for this specific molecule, can be inferred from established continuous flow methodologies for similar amine syntheses, such as Buchwald-Hartwig amination and reductive amination.

One of the primary advantages of continuous flow systems is the ability to safely handle hazardous reagents and intermediates by confining them to small reactor volumes. youtube.com For instance, the in-situ generation and immediate consumption of reactive intermediates can be effectively managed in a continuous flow setup. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. scispace.com

The development of packed-bed reactors containing immobilized catalysts or reagents has further enhanced the utility of continuous flow synthesis for amine production. These systems allow for the easy separation of the product from the catalyst, simplifying the work-up procedure and enabling catalyst recycling. acs.org For example, a continuous process for a Buchwald-Hartwig amination has been successfully developed using a palladium-N-heterocyclic carbene (NHC) based catalyst, demonstrating the feasibility of this approach for industrial-scale production. researchgate.net

Biocatalytic cascades in continuous flow have also been explored for the synthesis of secondary amines, showcasing the potential for greener and more selective amination processes. nih.gov These systems can overcome incompatibilities between different biocatalysts that are often encountered in batch reactions.

Table 1: Postulated Parameters for Continuous Flow Synthesis of Substituted Amines

| Parameter | Buchwald-Hartwig Amination | Reductive Amination |

| Reactants | p-phenylenediamine, 4-halo-oxane | p-phenylenediamine, oxan-4-one |

| Catalyst | Palladium-based (e.g., Pd-NHC) | Heterogeneous (e.g., Pd/C, Ni/SiO2) or Homogeneous |

| Reducing Agent | Not applicable | H2 gas, NaBH4, or other hydrides |

| Solvent | Toluene, Dioxane | Methanol, Ethanol |

| Temperature | 80-150 °C | 25-100 °C |

| Pressure | 1-10 bar | 1-50 bar (for H2) |

| Reactor Type | Packed-bed, Microreactor | Packed-bed, CSTR |

Stereoselective Synthesis of Related Chiral Diamines and Derivatives

The synthesis of chiral diamines and their derivatives is of significant interest due to their widespread application as chiral ligands, catalysts, and key intermediates in the preparation of pharmaceuticals. While this compound itself is achiral, the principles of stereoselective synthesis can be applied to produce chiral analogs, for instance, by replacing the oxane ring with a chiral cyclic moiety or by introducing stereocenters on the oxane ring itself.

Several strategies have been developed for the asymmetric synthesis of chiral diamines. These methods often rely on the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Asymmetric Reductive Amination: This is one of the most direct methods for preparing chiral amines. wikipedia.org It involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent. The catalyst, typically a transition metal complex with a chiral ligand, directs the hydrogenation of the intermediate imine from one face, leading to the preferential formation of one enantiomer of the amine product. acs.orgrsc.org Reductive aminases are also being explored for the asymmetric synthesis of chiral amines, offering a biocatalytic alternative. frontiersin.org

Kinetic Resolution: In cases where a racemic mixture of a chiral amine is synthesized, kinetic resolution can be employed to separate the enantiomers. This technique uses a chiral reagent or catalyst that reacts at different rates with the two enantiomers, allowing for the enrichment of the less reactive enantiomer.

The table below summarizes some approaches to the stereoselective synthesis of chiral amines that could be adapted for the preparation of chiral analogs of this compound.

Table 2: Approaches to Stereoselective Synthesis of Chiral Amines

| Method | Description | Key Features | Potential Application to Analogs |

| Asymmetric Reductive Amination | Condensation of a prochiral ketone with an amine followed by asymmetric reduction of the resulting imine. acs.org | Use of chiral catalysts (e.g., Ir, Rh, Ru complexes with chiral ligands) or biocatalysts (reductive aminases). frontiersin.org | Synthesis of chiral N-cycloalkyl anilines from the corresponding cyclic ketones. |

| Diastereoselective Synthesis | Reaction of a chiral amine with a prochiral ketone to form diastereomeric imines, which are then separated and reduced. | Utilizes a chiral auxiliary that is later removed. | Introduction of a chiral cyclic amine to a p-phenylenediamine derivative. |

| Asymmetric Hydrogenation of Enamines | Hydrogenation of a prochiral enamine using a chiral catalyst. acs.org | Effective for the synthesis of a wide range of chiral amines. | Synthesis of chiral saturated heterocyclic amines that can be coupled to the benzene ring. |

The development of these stereoselective methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for their application in pharmacology and materials science.

Reaction Mechanisms and Chemical Transformations of N Substituted 1,4 Benzenediamines

Mechanistic Investigations of Amine Functionalization Reactions

The amine functionalities of N-substituted 1,4-benzenediamines are nucleophilic and can readily undergo various functionalization reactions. The presence of both a primary and a secondary amine in an unsymmetrical molecule like 1-N-(oxan-4-yl)benzene-1,4-diamine allows for selective reactions under controlled conditions.

Mechanistic studies of similar aromatic amines reveal that reactions such as alkylation, acylation, and sulfonylation typically proceed via nucleophilic attack of the nitrogen atom on an electrophilic center. The reactivity of each amine group is influenced by steric hindrance and electronic effects. The primary amine (-NH2) is generally more sterically accessible than the secondary amine (-NH-), but the electron-donating or -withdrawing nature of the oxan-4-yl group influences the nucleophilicity of the secondary amine.

For instance, in an acylation reaction with an acyl chloride, the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of an amide. The choice of reaction conditions, such as solvent, temperature, and base, can often direct the functionalization to either the primary or secondary amine.

Oxidative Transformations and Pathways of Diamine Derivatives

N-substituted p-phenylenediamines (PPDs) are highly susceptible to oxidation, a property that is central to their application as antioxidants. nih.gov The oxidation process can lead to a variety of products, including quinone derivatives and polymeric materials. nih.govnih.gov

The initial step in the oxidation of a p-phenylenediamine (B122844) is the removal of an electron to form a radical cation. This intermediate is resonance-stabilized. Further oxidation leads to the formation of a quinonediimine, a key intermediate in many of its subsequent reactions. For example, the oxidation of N-substituted PPDs like N-(1,3-dimethybutyl)-N'-phenyl-p-phenylenediamine (6PPD) results in the formation of the corresponding quinone (6PPDQ). nih.govnih.gov

Under various acidic conditions, the oxidative coupling of phenylenediamines can lead to the formation of oligomeric and polymeric structures. bohrium.comresearchgate.net These reactions can produce materials with polyaniline-like segments, characterized by alternating benzenoid and quinonoid units, or ladder-like polycyclic structures such as phenazines. bohrium.comresearchgate.net The specific pathway and final structure of the oxidation products are highly dependent on the reaction conditions, including the oxidant used and the pH of the medium. bohrium.comresearchgate.net

| Reaction Type | Reactant | Key Intermediate | Typical Product(s) | Conditions |

|---|---|---|---|---|

| Chemical Oxidation | N-substituted 1,4-Benzenediamine | Radical Cation / Quinonediimine | N,N'-Substituted p-phenylenediamine-derived quinones (PPDQs) | Various oxidizing agents (e.g., peroxydisulfate) |

| Oxidative Polymerization | p-Phenylenediamine | Quinonediimine | Polyaniline-like polymers, Polyquinoxaline-like structures | Acidic medium |

Nucleophilic Addition and Substitution Reactions Involving Amine Functionalities

The amine groups in this compound are nucleophilic centers and can participate in a range of nucleophilic addition and substitution reactions. The primary amine, in particular, can add to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as a Michael addition.

In nucleophilic aromatic substitution (SNAr) reactions, an amine group can act as a nucleophile to displace a leaving group on an activated aromatic ring. While the benzene (B151609) ring of the diamine itself is electron-rich and not susceptible to SNAr, the amine groups can react with other electron-deficient aromatic systems.

Furthermore, these diamines can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions proceed through the nucleophilic addition of the amine to the carbon of the cumulene system.

Cyclization Reactions and Heterocycle Formation

Cyclization reactions involving diamines are a cornerstone of heterocyclic chemistry, providing routes to a wide array of important molecular frameworks.

The synthesis of the benzimidazole ring system is a classic reaction in heterocyclic chemistry. nih.gov It is important to note that the direct formation of a benzimidazole fused to the existing benzene ring requires a 1,2-diamine (an o-phenylenediamine) precursor. semanticscholar.orgencyclopedia.pub A 1,4-benzenediamine like this compound is not suited for this direct cyclization.

However, an analogous N-substituted o-phenylenediamine could undergo condensation reactions to form N-1-substituted benzimidazoles. The two primary methods for this synthesis are:

Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or acid chloride) under acidic conditions and often at high temperatures. semanticscholar.org

Weidenhagen Reaction: This method utilizes the reaction of an o-phenylenediamine with an aldehyde, followed by oxidation or rearrangement to yield the benzimidazole core. semanticscholar.org

Numerous modern variations of these methods exist, employing different catalysts and reaction conditions to improve yields and substrate scope for the synthesis of N-substituted benzimidazoles. tsijournals.comvinhuni.edu.vn

The primary amine group of this compound readily reacts with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. dergipark.org.tr This condensation reaction is typically carried out under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. jocpr.comunsri.ac.id

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 1-N-(oxan-4-yl)benzene-1,4-diamine, ¹H NMR spectroscopy would be used to identify the different types of protons and their respective chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the oxane ring, and the amine protons. The integration of these signals would correspond to the number of protons of each type. Furthermore, the splitting patterns (coupling) of the signals would reveal the connectivity between neighboring protons.

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum, allowing for the determination of the total number of carbon atoms and their chemical shifts, which are indicative of their electronic environment.

A representative table of expected, but not experimentally found, ¹H and ¹³C NMR data is presented below to illustrate the type of information that would be gathered.

Interactive Data Table: Hypothetical NMR Data

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 115 - 150 |

| Oxane C-H (axial) | 1.2 - 1.6 | 30 - 40 |

| Oxane C-H (equatorial) | 1.8 - 2.2 | 30 - 40 |

| Oxane C-O-C | 3.4 - 4.0 | 60 - 70 |

| N-H (amine) | 3.0 - 5.0 | - |

| C-N (aromatic) | - | 140 - 150 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₁H₁₆N₂O). The mass spectrum would also display a series of fragment ions, which are formed by the breakdown of the molecular ion. The analysis of these fragmentation patterns can provide valuable information about the structure of the molecule, as specific fragments correspond to the loss of certain functional groups or structural motifs.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines, C-N stretching, C-O-C stretching of the oxane ring, and C-H stretching and bending of the aromatic and aliphatic parts of the molecule. The presence and position of these bands would confirm the presence of the key functional groups in the molecule.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of the substituted benzene ring. The position and intensity of these bands would be influenced by the presence of the amino groups and the oxanyl substituent.

X-ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its molecular structure. This would include the precise geometry of the benzene and oxane rings, the conformation of the substituent, and the nature of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about molecular geometry, energy levels of frontier orbitals, and the distribution of electron density.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Without specific DFT calculations for 1-N-(oxan-4-yl)benzene-1,4-diamine, no definitive HOMO-LUMO energy gap can be reported.

Charge Distribution and Molecular Reactivity Profiling (Mulliken, Natural Bonding Orbital, Electrostatic Potential Surface Analysis)

The distribution of charges within a molecule is fundamental to understanding its reactivity. Methods such as Mulliken population analysis and Natural Bonding Orbital (NBO) analysis provide ways to assign partial charges to individual atoms, offering insights into electrostatic interactions and the nature of chemical bonds. The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Specific data from Mulliken, NBO, or MEP analyses for this compound is not available in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. This analysis is vital for understanding reaction mechanisms and predicting reaction rates.

To date, no studies have been published that model the reaction pathways or analyze the transition states involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The distinct structure of 1-N-(oxan-4-yl)benzene-1,4-diamine, featuring both a primary and a secondary amine on a phenyl ring, allows for selective chemical modifications. This makes it a prime candidate for constructing intricate molecular designs.

Precursors for Polymeric Materials

The diamine nature of this compound allows it to function as a monomer or a cross-linking agent in the synthesis of polymers. Research has indicated that incorporating this compound into polymer matrices can enhance both mechanical properties and thermal stability. The rigid aromatic core contributes to strength, while the potential for hydrogen bonding between the amine groups and other polymer chains can improve intermolecular cohesion.

The general class of benzene-1,4-diamine derivatives is significant in the production of high-performance polymers. For instance, related diamines are used to create epoxy resins and other thermosetting materials with enhanced durability. chembk.com The introduction of the oxan-4-yl group can also influence the final properties of the polymer, potentially improving solubility for processing or altering the material's surface characteristics.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. The 1,4-diamine arrangement in this compound makes it an ideal precursor for the synthesis of certain heterocyclic systems through condensation reactions. A notable application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are formed by the reaction of an ortho-diamine with a 1,2-dicarbonyl compound. While this compound is a para-diamine, its derivatives or related isomers can be key starting materials for a variety of heterocycles.

Generally, 1,4-diamines are used to synthesize heterocycles like pyrazines through dehydrogenative annulation with ketones. chemrxiv.org The versatility of the diamine scaffold allows for the creation of a wide range of heterocyclic structures, which are prevalent in many FDA-approved drugs. researchgate.net The presence of the oxan-4-yl substituent can further functionalize the resulting heterocyclic system, potentially influencing its biological activity or material properties.

Utilization as Ligands in Catalysis

The nitrogen atoms in this compound can act as Lewis bases, allowing the molecule and its derivatives to function as ligands that coordinate to metal centers. This is a crucial feature for applications in catalysis.

Chiral Ligands for Asymmetric Synthetic Transformations

Chiral diamines are a well-established and privileged class of ligands in asymmetric catalysis, proving effective for a multitude of stereoselective transformations. chemrxiv.orglookchem.com These ligands can be complexed with metals like iridium, palladium, or rhodium to create catalysts for reactions such as asymmetric hydrogenation, amination, and carbon-carbon bond formation, yielding products with high enantiomeric excess. chemrxiv.orgnih.gov

While this compound is itself an achiral molecule, its diamine framework serves as a valuable starting point for the synthesis of chiral ligands. Chirality can be introduced by reacting the primary amine with a chiral reagent or through further modification of the oxane ring. The development of such chiral diamine catalysts is a significant goal in green chemistry, aiming to produce enantiomerically pure compounds efficiently and with minimal waste. chemrxiv.orgresearchgate.net The resulting chiral ligands derived from this scaffold could be applied in the synthesis of pharmaceutically important molecules. researchgate.net

Intermediates for Specialized Chemical Entities

The reactivity of the amino groups, combined with the electronic nature of the aromatic ring, makes this compound a useful intermediate for creating specialized molecules with tailored functions.

Compounds with Potential for Optoelectronic Applications

Derivatives of benzene-1,4-diamine are recognized as important components in the development of advanced materials, including those with specific optical and electronic properties. ontosight.ai The core structure acts as an excellent electron-donating unit, which is a key feature for creating molecules with intramolecular charge transfer (ICT) characteristics. Such molecules are fundamental to the design of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

Studies on related diamino-substituted benzene (B151609) derivatives have demonstrated their luminescence properties. researchgate.net For example, the design of molecules where a benzene-diamine core is linked to electron-accepting units, such as oxadiazoles, has been explored to create materials with desirable optical, electronic, and charge transport properties for use in OLEDs. researchgate.net The substitution pattern on the benzene ring and the nature of the donor and acceptor groups are critical in tuning the absorption and emission wavelengths of the final compound. Therefore, this compound represents a promising intermediate for synthesizing novel dyes, pigments, and functional organic materials for the electronics industry. ontosight.ai

Lack of Evidence for this compound as a Precursor to Advanced Energetic Materials

Despite a thorough review of available scientific literature, no direct evidence or research findings support the use of the chemical compound this compound as a precursor for the synthesis of advanced energetic materials. While the broader class of aromatic diamines can serve as building blocks for high-energy compounds, the specific application of this particular molecule in the field of explosives or propellants is not documented in the public domain.

Energetic materials typically derive their properties from the presence of specific functional groups, known as explosophores, such as nitro (-NO2), nitramine (-NHNO2), or nitrate (B79036) ester (-ONO2) groups, attached to a carbon-based backbone. The synthesis of such materials often involves the nitration of precursor molecules. For instance, various aromatic amines and diamines are known to be precursors to energetic compounds through extensive nitration of the aromatic ring. chemistry-chemists.comresearchgate.net

However, the chemical structure of this compound, which features a p-phenylenediamine (B122844) core substituted with a saturated heterocyclic oxane (tetrahydropyran) ring, does not align with the typical structural motifs of known energetic material precursors. Searches for energetic materials incorporating oxane or tetrahydropyran (B127337) moieties have not yielded relevant results in this context. The primary applications and research focus for this compound and its derivatives appear to be in the fields of medicinal chemistry and polymer science.

Therefore, based on the current body of scientific literature, the role of this compound as a precursor for advanced energetic materials cannot be substantiated.

Q & A

Q. What are the common synthetic routes for benzene-1,4-diamine derivatives, and how do reaction conditions influence product purity?

Benzene-1,4-diamine derivatives are typically synthesized via:

- Nucleophilic substitution : Reacting benzene-1,4-diamine with oxan-4-yl halides (e.g., oxan-4-yl chloride) in polar aprotic solvents (DMF or DMSO) under reflux .

- Reductive amination : Using NaBH₄ or LiAlH₄ to reduce Schiff base intermediates formed from aldehydes and the diamine .

- Catalytic coupling : Palladium-catalyzed cross-coupling reactions for introducing aryl/heteroaryl groups . Key considerations : Oxidizing agents like KMnO₄ may lead to quinone formation, requiring inert atmospheres (N₂/Ar) to suppress side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms oxan-4-yl group attachment .

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond lengths/angles (e.g., triclinic systems with α, β, γ angles >80° as in related derivatives) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

- Use SHELXL’s PART and DFIX commands to model disorder, applying restraints to bond lengths/angles while preserving thermal parameters .

- Validate against Fo-Fc difference maps to identify residual electron density peaks, then exclude solvent contributions via PLATON/SQUEEZE .

- Example: In triclinic systems (e.g., a = 7.131 Å, b = 11.749 Å), anisotropic refinement improves accuracy for heavy atoms like sulfur or halogens .

Q. What experimental strategies mitigate side reactions during electrophilic substitution?

- Temperature control : Lower temperatures (0–5°C) reduce poly-substitution in nitration/halogenation reactions .

- Protecting groups : Acetylation of amine groups prior to electrophilic attack prevents unwanted N-alkylation .

- Regioselective catalysis : Use Lewis acids (e.g., FeCl₃) to direct substitution to specific positions on the benzene ring .

Q. How can density functional theory (DFT) model electronic properties for structure-activity relationships?

- HOMO-LUMO analysis : Calculate energy gaps (e.g., 4.2–5.1 eV for naphthalene-based derivatives) to predict redox behavior .

- Mulliken charges : Identify nucleophilic/electrophilic sites (e.g., amine nitrogens with −0.45 charge) for reaction mechanism studies .

- Benchmarking : Compare with structurally similar compounds (e.g., N1-(4-nitrophenyl)benzene-1,4-diamine) to validate computational models .

Q. What methodologies assess metabolic pathways and toxicological risks of benzene-1,4-diamine derivatives?

- In vitro assays : Incubate with liver microsomes (e.g., rat S9 fraction) to identify cytotoxic dimers like 2-methyl-N4-(2-methylphenyl)benzene-1,4-diamine (MMBD) via LC-MS .

- Mutagenicity testing : Ames assay with Salmonella strains (TA98/TA100) detects frameshift/base-pair mutations induced by metabolites .

- Structural alerts : Compare with SIN-listed analogs (e.g., 2-naphthylamine) to prioritize compounds for hazard assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.